![molecular formula C28H28N2O2 B12576787 (1R,2R)-1,2-Bis[3-(benzyloxy)phenyl]ethane-1,2-diamine CAS No. 638261-01-5](/img/structure/B12576787.png)
(1R,2R)-1,2-Bis[3-(benzyloxy)phenyl]ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-1,2-Bis[3-(benzyloxy)phenyl]ethane-1,2-diamine is a chiral diamine compound with significant applications in various fields of chemistry and biology. This compound is characterized by its two benzyl ether groups attached to a central ethane-1,2-diamine backbone, making it a versatile molecule for various synthetic and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-Bis[3-(benzyloxy)phenyl]ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-benzyloxybenzaldehyde and (R,R)-1,2-diaminocyclohexane.
Condensation Reaction: The 3-benzyloxybenzaldehyde undergoes a condensation reaction with (R,R)-1,2-diaminocyclohexane in the presence of a suitable catalyst, such as a Lewis acid, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalyst Optimization: Using highly efficient catalysts to speed up the reaction.
Temperature Control: Maintaining optimal temperatures to maximize the reaction rate and minimize side reactions.
Purification: Employing advanced purification techniques such as recrystallization or chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-1,2-Bis[3-(benzyloxy)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzyl ether groups can undergo nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
(1R,2R)-1,2-Bis[3-(benzyloxy)phenyl]ethane-1,2-diamine has a wide range of scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1R,2R)-1,2-Bis[3-(benzyloxy)phenyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to specific sites, influencing biochemical pathways and reactions. The benzyl ether groups play a crucial role in stabilizing the compound’s interactions with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-1,2-Diphenylethane-1,2-diamine: Lacks the benzyl ether groups, making it less versatile in certain applications.
(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine: Contains methoxy groups instead of benzyl ether groups, leading to different reactivity and applications.
Uniqueness
(1R,2R)-1,2-Bis[3-(benzyloxy)phenyl]ethane-1,2-diamine is unique due to its benzyl ether groups, which enhance its solubility and reactivity. This makes it a valuable compound in asymmetric synthesis and catalysis, where selectivity and efficiency are crucial.
Propriétés
Numéro CAS |
638261-01-5 |
|---|---|
Formule moléculaire |
C28H28N2O2 |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
(1R,2R)-1,2-bis(3-phenylmethoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C28H28N2O2/c29-27(23-13-7-15-25(17-23)31-19-21-9-3-1-4-10-21)28(30)24-14-8-16-26(18-24)32-20-22-11-5-2-6-12-22/h1-18,27-28H,19-20,29-30H2/t27-,28-/m1/s1 |
Clé InChI |
ULNILMBTNHAFIN-VSGBNLITSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC2=CC=CC(=C2)[C@H]([C@@H](C3=CC(=CC=C3)OCC4=CC=CC=C4)N)N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(C(C3=CC(=CC=C3)OCC4=CC=CC=C4)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


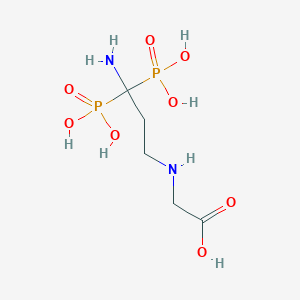
![2-Phenyl-4-(7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)quinoline](/img/structure/B12576715.png)

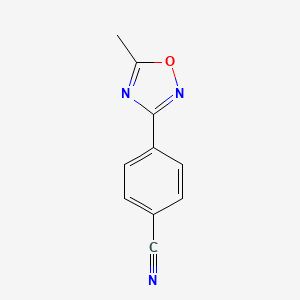
![Acetamide,N-(furan-2-ylmethyl)-2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12576737.png)

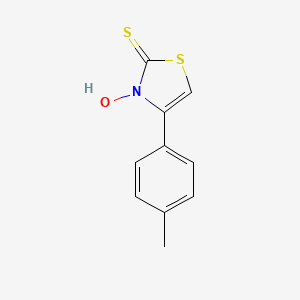
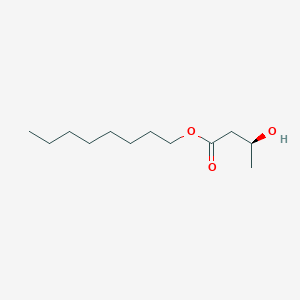
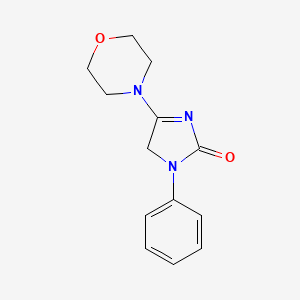
![Zinc, iodo[7-oxo-7-[tris(1-methylethyl)silyl]heptyl]-](/img/structure/B12576757.png)
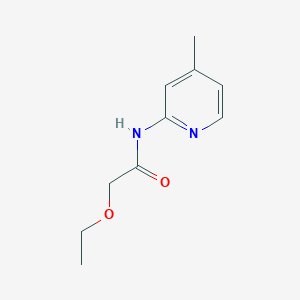
![2-[Bis(2-hydroxyethyl)amino]propane-1,3-diol](/img/structure/B12576765.png)
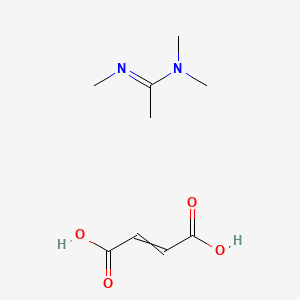
![Perchloric acid--2-[(pyridin-4-yl)methylidene]hydrazine-1-carbothioamide (1/1)](/img/structure/B12576782.png)
